molecular formula C18H18 B135766 2,3,6,7-Tetramethylanthracene CAS No. 15254-25-8

2,3,6,7-Tetramethylanthracene

Cat. No. B135766
CAS RN: 15254-25-8
M. Wt: 234.3 g/mol
InChI Key: JGJWRGCEYNJFQJ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylanthracene is a derivative of anthracene with methyl groups at the 2, 3, 6, and 7 positions. It is a compound of interest due to its unique three-dimensional rigid aromatic structure, which is relevant in the synthesis of other complex organic molecules .

Synthesis Analysis

The synthesis of 2,3,6,7-tetramethylanthracene involves a Friedel-Crafts alkylation reaction, where o-xylene and benzyl alcohol react in the presence of anhydrous aluminum chloride as a catalyst. This reaction proceeds via a carbonium ion mechanism . Additionally, the synthesis of related tetrasubstituted anthracenes has been reported, which provides insights into the synthetic strategies that can be applied to 2,3,6,7-tetramethylanthracene .

Molecular Structure Analysis

The molecular structure of 2,3,6,7-tetramethylanthracene has been characterized by IR and ^1H NMR spectroscopy . X-ray crystallography has been used to determine the structure of related compounds, which can provide insights into the conformational preferences of substituted anthracenes .

Chemical Reactions Analysis

2,3,6,7-Tetramethylanthracene can undergo further chemical reactions, such as the Diels-Alder reaction with benzyne generated in situ, to form 2,3,6,7-tetramethyltriptycene . This showcases the reactivity of the anthracene core and its potential for constructing more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,6,7-tetramethylanthracene are not directly reported in the provided papers. However, the photophysical properties of closely related 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes have been studied, indicating that substituents can significantly alter emission wavelengths and quantum yields . This suggests that the physical and chemical properties of 2,3,6,7-tetramethylanthracene could also be tuned by its substituents and functional groups.

Scientific Research Applications

  • Synthesis and Biconformationality Studies 2,3,6,7-Tetrasubstituted perhydroanthracenes, including derivatives of 2,3,6,7-Tetramethylanthracene, have been synthesized and studied for their biconformational behavior. These studies focus on the stereochemistry and molecular dynamics of these compounds, as analyzed through NMR and X-ray crystallography (Berninger et al., 1999).

  • Chemical Synthesis and Characterization The chemical synthesis of 2,3,6,7-Tetramethylanthracene has been achieved through the Friedel-Crafts alkylation reaction. This process is crucial for creating complex organic compounds with unique structural properties, like 2,3,6,7-tetramethyltriptycene (Cheng Lin, 2012).

  • Photoisomerization Studies Photooxygenation of 2,3,6,7-Tetramethylanthracene derivatives has been explored, revealing insights into photoisomerization processes. These studies are significant for understanding the photophysical properties and reactions of anthracene derivatives under various light conditions (Rigaudy et al., 1994).

  • Electrochemical Applications Derivatives of 2,3,6,7-Tetramethylanthracene have been used in electrochemical studies, particularly in the synthesis of redox-active materials. These materials are potential candidates for use in electronic devices like batteries and solar cells, due to their multivalent redox behavior (Hagemann et al., 2017).

  • Material Science and Engineering Compounds related to 2,3,6,7-Tetramethylanthracene have been used in the development of novel materials for batteries. For example, benzene-based polyorganodisulfides derived from these compounds exhibit high charge density and enhanced cycling stability, making them suitable for high-energy secondary lithium batteries (Deng et al., 2006).

  • Gas Permeation and Film Thickness Studies Ethanoanthracene-based dianhydrides, which are related to 2,3,6,7-Tetramethylanthracene, have been studied for their application in microporous polyimides. These studies provide insights into gas permeation properties and the effects of film thickness on these properties, which are important for industrial applications (Ma & Pinnau, 2018).

properties

IUPAC Name

2,3,6,7-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJWRGCEYNJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372701
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetramethylanthracene

CAS RN

15254-25-8
Record name 2,3,6,7-tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetramethylanthracene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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